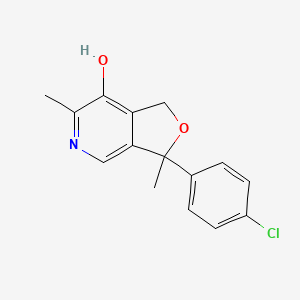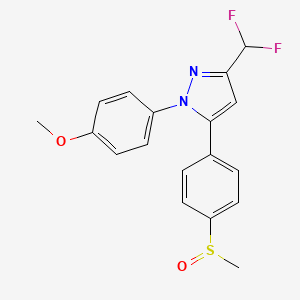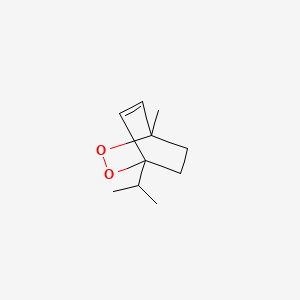![molecular formula C17H24N2O3 B10826207 1-[2-(3,4-dimethoxy-5-propylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-N-methylethenamine](/img/structure/B10826207.png)
1-[2-(3,4-dimethoxy-5-propylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-N-methylethenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L 161240 is an antimicrobial agent that targets lipid A biosynthesis. It has shown significant antibacterial activity, particularly against Escherichia coli, with an IC50 value of 30 nM and a minimum inhibitory concentration (MIC) value of 1-3 μg/mL . This compound is particularly notable for its role in inhibiting the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), which is crucial in the biosynthesis of lipid A, a component of the outer membrane of Gram-negative bacteria .
Preparation Methods
L 161240 can be synthesized through two related methods :
-
First Method
Step 1: Nitrile (I) is converted to iminoester (II) using methanolic hydrochloric acid.
Step 2: Iminoester (II) is then condensed with ®-serine methyl ester (III) to form oxazoline (IV).
Step 3: Oxazoline (IV) is reacted with O-benzyl hydroxylamine in the presence of aluminum methylate to produce hydroxamate (VII).
Step 4: The O-benzyl protecting group is removed by hydrogenolysis over palladium on carbon.
-
Second Method
Step 1: Benzoic acid (V) is coupled with ®-serine methyl ester (III) to produce amide (VI).
Step 2: Amide (VI) is cyclized to oxazolidine (IV) using thionyl chloride.
Chemical Reactions Analysis
L 161240 primarily undergoes inhibition reactions targeting the LpxC enzyme . The compound’s hydroxamate moiety chelates the catalytic zinc ion in the enzyme’s active site, leading to inhibition. This inhibition disrupts the biosynthesis of lipid A, thereby compromising the integrity of the bacterial outer membrane .
Scientific Research Applications
L 161240 has several scientific research applications :
Chemistry: Used as a tool compound to study the inhibition of lipid A biosynthesis.
Biology: Helps in understanding the molecular mechanisms of bacterial resistance and the role of lipid A in bacterial physiology.
Medicine: Potential use as an antibiotic against Gram-negative bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Could be used in the development of new antibacterial agents targeting lipid A biosynthesis.
Mechanism of Action
L 161240 exerts its effects by inhibiting the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) . This enzyme is responsible for the second step in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, L 161240 disrupts the production of lipid A, leading to a compromised bacterial outer membrane and ultimately bacterial cell death .
Comparison with Similar Compounds
L 161240 is compared with other LpxC inhibitors such as BB-78485 and CHIR-090 . While all these compounds inhibit the LpxC enzyme, L 161240 is particularly effective against Escherichia coli but not against Pseudomonas aeruginosa . This specificity is due to the structural differences in the LpxC enzyme between these bacterial species . Other similar compounds include:
BB-78485: Another potent LpxC inhibitor with a similar mechanism of action.
CHIR-090: An N-aroyl-L-threonine derivative that also targets LpxC.
L 161240’s unique structural features and high potency against Escherichia coli make it a valuable compound in the study and development of new antibacterial agents .
Properties
Molecular Formula |
C17H24N2O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxy-5-propylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-N-methylethenamine |
InChI |
InChI=1S/C17H24N2O3/c1-6-7-12-8-13(9-15(20-4)16(12)21-5)17-19-14(10-22-17)11(2)18-3/h8-9,14,18H,2,6-7,10H2,1,3-5H3 |
InChI Key |
UPJCLVQQPDUABA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)C2=NC(CO2)C(=C)NC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(9E,19E,21Z)-26-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10826133.png)


![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10826154.png)




![(E)-but-2-enedioic acid;1-[1-[2-(7-methoxy-2,2-dimethyl-4-oxo-3H-chromen-8-yl)ethyl]piperidin-4-yl]-N-methylindole-6-carboxamide](/img/structure/B10826198.png)


![(8R,9S,10S)-10-[(dimethylamino)methyl]-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B10826210.png)

